molecular formula C14H16N2O3 B2440637 (S)-8-Benzylhexahydropyrazino[2,1-C][1,4]oxazine-6,7-dione CAS No. 1089280-11-4

(S)-8-Benzylhexahydropyrazino[2,1-C][1,4]oxazine-6,7-dione

Cat. No. B2440637
CAS RN: 1089280-11-4
M. Wt: 260.293
InChI Key: OLQKXQMOHXDQKJ-LBPRGKRZSA-N
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Description

Oxazines are a class of heterocyclic compounds that contain one oxygen atom and one nitrogen atom . They have been the subject of much synthetic interest due to their extensive biological activities . Oxazine derivatives have been documented as worthy synthetic intermediates and also blessed with notable sedative, analgesic, anticonvulsant, antipyretic, antimicrobial, antitubercular, antimalarial, antioxidant, and anticancer activities .


Synthesis Analysis

Oxazines are versatile intermediates for the synthesis of a variety of heterocycles and bifunctional compounds . Researchers have reported several synthetic approaches for the preparation of oxazines .


Molecular Structure Analysis

The fundamental heterocyclic compound 1,4-oxazine has been generated using FVP. It is the first parent heterocycle among all the possible isomeric oxazines, thiazines and their heavier atom analogues to be characterised spectroscopically, and is shown to exist in solution entirely as the 4H-isomer .


Chemical Reactions Analysis

Oxazines have been found to be stable and can persist for minutes in the absence of oxidants . This property can be exploited in the context of superresolution imaging, as it is possible to control the kinetics of switching between on and off states by adjusting the concentrations of oxidizing and reducing agents .

Scientific Research Applications

Synthesis and Chemical Properties
(S)-8-Benzylhexahydropyrazino[2,1-C][1,4]oxazine-6,7-dione, a compound related to the broader class of 1,2-oxazines and benzoxazines, has garnered interest due to its unique chemical structure and potential applications in various fields of scientific research. 1,2-Oxazines and 1,2-benzoxazines can be synthesized through the dehydration of 5,6-dihydro-6-hydroxy-4H-1,2-oxazines, which in turn are obtained from the cyclization of specific organic compounds. These classes of compounds, including the specific compound , are important due to their applications as chiral synthons and their general reactivity, which makes them valuable in synthetic organic chemistry (M. Sainsbury).

Biological Activity and Applications
The biological activity and applications of compounds similar to this compound, particularly in the benzoxazine family, have been extensively studied. These substances have demonstrated a range of biological activities, including antibacterial, antituberculous, antimycotic, anthelmintic, and anti-inflammatory properties. The structural modifications of these compounds can modulate their biological activities, making them of interest for pharmaceutical development and other scientific research areas (K. Waisser, L. Kubicová).

Heterocyclic Chemistry
Further exploration into the chemistry of heterocyclic compounds, including derivatives related to this compound, reveals their significance in medicinal chemistry. Heterocyclic compounds bearing triazine and other azine scaffolds have been evaluated for a wide spectrum of biological activities, including antibacterial, antifungal, anti-cancer, and antiviral activities. These studies underline the importance of these compounds in the development of future drugs and their role in scientific research aimed at understanding and treating various diseases (Tarawanti Verma, Manish Sinha, N. Bansal).

Future Directions

Oxazines are an important category of heterocycles and have been the subject of much research interest due to their extensive biological activities . Future research may focus on developing new classes of compounds with more effective mechanisms due to drug resistance activity .

properties

IUPAC Name

(9aS)-8-benzyl-3,4,9,9a-tetrahydro-1H-pyrazino[2,1-c][1,4]oxazine-6,7-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c17-13-14(18)16-6-7-19-10-12(16)9-15(13)8-11-4-2-1-3-5-11/h1-5,12H,6-10H2/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLQKXQMOHXDQKJ-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2N1C(=O)C(=O)N(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@H]2N1C(=O)C(=O)N(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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